
1-(6-Fluoroisoquinolin-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Fluoroisoquinolin-5-yl)ethan-1-one is a chemical compound with the molecular formula C11H8FNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 6th position of the isoquinoline ring and an ethanone group at the 1st position makes this compound unique. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoroisoquinolin-5-yl)ethan-1-one typically involves the fluorination of isoquinoline derivatives. One common method is the reaction of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile, which yields 7-bromo-4-fluoro-1-hydroxy-isoquinoline . This intermediate can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Fluoroisoquinolin-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(6-Fluoroisoquinolin-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(6-Fluoroisoquinolin-5-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, fluoroquinolones, a related class of compounds, inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and inhibition of DNA synthesis . While the exact mechanism for this compound may vary, it likely involves similar interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Fluoroisoquinolin-8-yl)ethan-1-one: Another fluorinated isoquinoline derivative with similar properties.
6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids: These compounds are part of the fluoroquinolone family and share structural similarities.
Uniqueness
1-(6-Fluoroisoquinolin-5-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 6th position and the ethanone group at the 1st position distinguishes it from other isoquinoline derivatives.
Propriétés
Formule moléculaire |
C11H8FNO |
|---|---|
Poids moléculaire |
189.19 g/mol |
Nom IUPAC |
1-(6-fluoroisoquinolin-5-yl)ethanone |
InChI |
InChI=1S/C11H8FNO/c1-7(14)11-9-4-5-13-6-8(9)2-3-10(11)12/h2-6H,1H3 |
Clé InChI |
MAEXHMDANSWZQD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC2=C1C=CN=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


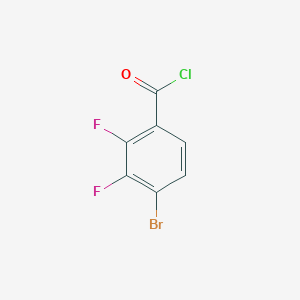
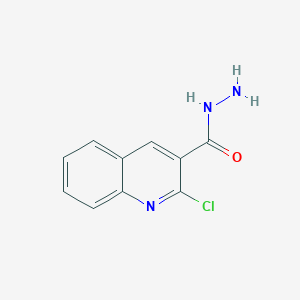


![4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12847519.png)
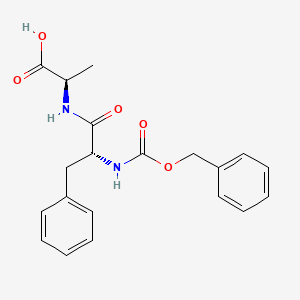
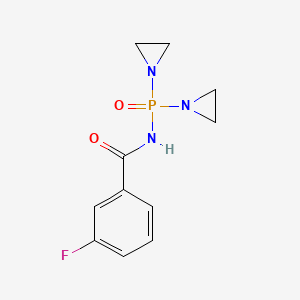
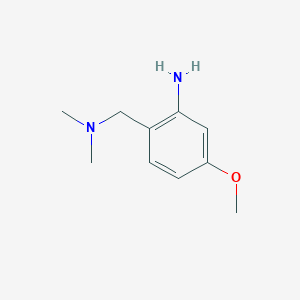
![4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847556.png)
![2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12847558.png)
